molecular formula C8H15NO2 B1430802 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol CAS No. 1408284-92-3

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

Cat. No. B1430802
M. Wt: 157.21 g/mol
InChI Key: JYYHKBPNSACULF-UHFFFAOYSA-N
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Description

“3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol” is a chemical compound with the CAS Number: 1408284-92-3 . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 157.21 g/mol .

Scientific Research Applications

    Pharmaceutical and Chemical Synthesis

    • “3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol” is used as an intermediate in pharmaceutical and chemical synthesis .

    Drug Development

    • There is a growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .
    • The compound is usually prepared from tribromo-pentaerythritol (also known as FR-513, a commercially available flame retardant) via a method first described by Carreira et al . This route involves a cyclization reaction under basic conditions with p-toluenesulfonamide .

    NAD(P)H:quinone oxidoreductase 1 (NQO1) Active Site Binding

    • This compound is used in a drug discovery project within a group that demanded a substituent that enabled higher binding affinities to the NQO1 active site .

    Synthesis of Alicyclic Ring-Fused Benzimidazoles

    • The spirocyclic oxetane motif is fused onto heterocycles in attempts to prepare [1,2- a] alicyclic ring-fused benzimidazoles .

properties

IUPAC Name

3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHKBPNSACULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCCO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

CAS RN

1408284-92-3
Record name 3-{2-oxa-6-azaspiro[3.3]heptan-6-yl}propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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